Palmarumycin C12 Palmarumycin C12 Palmarumycin C12 is a natural product found in Coniothyrium with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1864197
InChI: InChI=1S/C20H14O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,17-19,21-23H/t17-,18-,19-/m0/s1
SMILES:
Molecular Formula: C20H14O6
Molecular Weight: 350.3 g/mol

Palmarumycin C12

CAS No.:

Cat. No.: VC1864197

Molecular Formula: C20H14O6

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

Palmarumycin C12 -

Specification

Molecular Formula C20H14O6
Molecular Weight 350.3 g/mol
IUPAC Name (1'aS,7'S,7'aS)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',6',7'-triol
Standard InChI InChI=1S/C20H14O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,17-19,21-23H/t17-,18-,19-/m0/s1
Standard InChI Key YUSPOKSZSCPJJV-FHWLQOOXSA-N
Isomeric SMILES C1=CC2=C3C(=C1)OC4([C@@H]5[C@@H](O5)[C@H](C6=C(C=CC(=C64)O)O)O)OC3=CC=C2
Canonical SMILES C1=CC2=C3C(=C1)OC4(C5C(O5)C(C6=C(C=CC(=C64)O)O)O)OC3=CC=C2

Introduction

Chemical Structure and Properties

Palmarumycin C12 is characterized by a distinctive molecular structure that places it among the spirobisnaphthalene family. It consists of a 1,8-dihydroxynaphthalene-derived spiroketal unit linked to a second oxidized naphthalene moiety . This unique structural arrangement contributes to its biological activities and pharmaceutical potential.

The compound has several important chemical properties that are summarized in Table 1.

Table 1: Chemical Properties of Palmarumycin C12

PropertyValue
PubChem CID10360496
Molecular Weight350.3 g/mol
Chemical ClassificationMember of tetralins; Spirobisnaphthalene
Creation Date in DatabaseOctober 25, 2006
Last Modified DateMarch 1, 2025

The compound has several synonyms including the systematic name "(1'As,7'S,7'aS)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',6',7'-triol" . This complex naming reflects the intricate molecular structure of Palmarumycin C12.

Biological Sources and Production

Biosynthetic Pathway

From a biosynthetic perspective, Palmarumycin C12 is considered to be the precursor of Palmarumycin C13 . Studies have shown that Palmarumycin C12 can be converted to Palmarumycin C13 through oxidation reactions within fungal mycelia cells . This relationship is particularly important when considering production enhancement strategies, as preventing this conversion can increase the yield of Palmarumycin C12.

Biological Activities

Palmarumycin C12 exhibits notable antifungal properties. Research has demonstrated its effectiveness against specific fungal species including Ustilago violacea and Eurotium repens . This antifungal activity suggests potential applications in agricultural or pharmaceutical contexts.

While the biological activities of Palmarumycin C12 appear more limited compared to Palmarumycin C13, which has shown antibacterial, antifungal, anti-algae, antitumor, and enzyme inhibitory activities , the compound remains significant as a precursor molecule and for its own distinct biological properties.

Enhancement of Palmarumycin C12 Production

Various strategies have been developed to enhance the production of Palmarumycin C12 from fungal cultures, particularly from Berkleasmium sp. Dzf12. These approaches include supplementation with metal ions, use of organic solvents, and application of resin adsorption techniques.

Enhancement with Metal Ions

Metal ions have been found to significantly influence the production of Palmarumycin C12 in liquid cultures of Berkleasmium sp. Dzf12. Three metal ions in particular—calcium (Ca²⁺), copper (Cu²⁺), and aluminum (Al³⁺)—have shown the most promising results .

The effectiveness of metal ions varies depending on their concentration and the timing of their addition to the culture medium. For instance, when aluminum ion (Al³⁺) was added to the medium at 2.0 mmol/L on day 6 of cultivation, the highest yields of Palmarumycins C12 (8.28 mg/L) and C13 (148.49 mg/L) were obtained, with the total palmarumycin yield reaching 156.77 mg/L—approximately 4.49-fold higher than the control yield (34.91 mg/L) .

Interestingly, the concentration of aluminum ions affects the ratio of Palmarumycin C12 to C13 production. At concentrations higher than 4 mmol/L, aluminum ions appear to favor Palmarumycin C12 production, possibly by suppressing the enzyme activity responsible for the oxidation that converts C12 to C13 .

Enhancement with Organic Solvents

The implementation of aqueous-organic solvent systems (two-phase culture systems) has proven to be another effective strategy for enhancing Palmarumycin C12 production. Studies have investigated various organic solvents including dibutyl phthalate (DBP), butyl oleate, and oleic acid .

Research findings indicate that Palmarumycin C12 yield in two-phase cultures with any of these three organic solvents was consistently higher than in single-phase control cultures . The organic solvents appear to function by absorbing Palmarumycin C12 from the mycelia, which:

  • Prevents its transformation into Palmarumycin C13

  • Reduces product feedback inhibition

The concentration of organic solvent and timing of addition are crucial factors affecting productivity. For example, Palmarumycin C12 yield was significantly increased when the concentration of DBP, butyl oleate, and oleic acid was set at 5% (v/v) . The optimal addition time was found to be during the early stages of the fermentation process, with addition on days 0-6 showing better results than later additions .

Enhancement with Resin Adsorption

In situ resin adsorption represents another effective approach for enhancing Palmarumycin C12 production. Various resins have been tested, with resin DA-201 demonstrating the most significant enhancement effect .

When using resin DA-201, the highest Palmarumycin C12 yields were 7.99 mg/L in mycelia and 117.43 mg/L in resin, resulting in a total yield of 125.43 mg/L. This represented a remarkable 62.71-fold increase compared to the control (2.00 mg/L) . Other effective resins for Palmarumycin C12 production included D-101, HPD100, X-5, AB-8, DM130, ADS-17, and S-8 .

Table 2 compares the enhancement effects of different production strategies:

Table 2: Comparison of Enhancement Strategies for Palmarumycin C12 Production

Enhancement StrategyOptimal ConditionsMaximum YieldFold-Increase vs. Control
Metal Ion (Al³⁺)2.0 mmol/L, added on day 68.28 mg/L (C12 only)Part of 4.49-fold total increase
Resin Adsorption (DA-201)Not specified125.43 mg/L (total)62.71-fold
Organic Solvents5% (v/v), added on days 0-6Higher than controlNot specifically quantified

Relationship Between Palmarumycin C12 and C13

Palmarumycin C12 and C13 are closely related compounds, with C12 serving as the precursor to C13 . The conversion occurs through oxidation reactions within the fungal cells. This relationship has important implications for production strategies:

  • When Palmarumycin C12 is absorbed into organic solvents in two-phase culture systems, its transformation into Palmarumycin C13 is prevented, leading to higher C12 yields and lower C13 yields .

  • High concentrations of aluminum ions (>4 mmol/L) appear to favor Palmarumycin C12 production by potentially suppressing the oxidation enzyme activity that converts C12 to C13 .

  • The ratio of Palmarumycin C12 to C13 production can be manipulated by adjusting culture conditions, allowing researchers to selectively produce the desired compound .

Future Research Directions

Despite the significant progress made in understanding Palmarumycin C12, several areas warrant further investigation:

  • Detailed characterization of the enzymes involved in the conversion of Palmarumycin C12 to C13 could provide insights for more targeted production enhancement strategies.

  • Further exploration of the biological activities of Palmarumycin C12, particularly its antifungal properties, could reveal potential applications in agriculture or medicine.

  • Development of more efficient and cost-effective large-scale production methods could facilitate industrial applications.

  • Determination of whether the reduced production of Palmarumycin C13 in two-phase systems is due to C12 absorption by organic solvents or enzyme inhibition by the solvents requires further study .

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